3-(3-methoxyphenyl)-1,3-dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-1,3-dimethylazetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1,3-dimethylazetidine can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of the azetidine ring.
Ring Expansion and Rearrangement: These methods involve the expansion or rearrangement of smaller or larger rings to form the azetidine ring.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1,3-dimethylazetidine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Scientific Research Applications
3-(3-methoxyphenyl)-1,3-dimethylazetidine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1,3-dimethylazetidine involves its reactivity due to the significant ring strain in the four-membered azetidine ring. This ring strain makes the compound highly reactive under appropriate conditions, allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-1,3-dimethylazetidine can be compared with other similar compounds such as aziridines and oxetanes:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
19832-26-9 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-26-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.